Acetaminophen cysteinylglycine

Descripción general

Descripción

Acetaminophen cysteinylglycine: is a conjugate formed from acetaminophen (also known as paracetamol) and the tripeptide cysteinylglycine. Acetaminophen is a widely used analgesic and antipyretic agent, while cysteinylglycine is a dipeptide composed of cysteine and glycine. This compound is of interest due to its potential role in the metabolism and detoxification of acetaminophen, particularly in the context of drug-induced liver injury.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of acetaminophen cysteinylglycine typically involves the conjugation of acetaminophen with cysteinylglycine. This can be achieved through enzymatic or chemical methods. One common approach is to use glutathione S-transferase enzymes to catalyze the conjugation reaction. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic biological conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes or chemical synthesis methods. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Purification steps such as chromatography may be employed to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: Acetaminophen cysteinylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can convert the compound back to its parent molecules.

Substitution: Nucleophilic substitution reactions can occur at the cysteine moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like thiols or amines in aqueous or organic solvents.

Major Products Formed:

Oxidation: Reactive oxygen species and oxidized metabolites.

Reduction: Acetaminophen and cysteinylglycine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Acetaminophen cysteinylglycine is used in studies related to drug metabolism and detoxification. It serves as a model compound to understand the conjugation and biotransformation processes of acetaminophen.

Biology: In biological research, this compound is studied for its role in cellular defense mechanisms against oxidative stress. It is also used to investigate the pathways involved in acetaminophen-induced hepatotoxicity.

Medicine: The compound has potential therapeutic applications in mitigating acetaminophen toxicity. Research is ongoing to explore its use in combination therapies for liver protection.

Industry: In the pharmaceutical industry, this compound is used in the development of safer acetaminophen formulations and as a reference compound in analytical methods.

Mecanismo De Acción

The mechanism of action of acetaminophen cysteinylglycine involves its role in detoxifying reactive metabolites of acetaminophen. The cysteinylglycine moiety acts as a nucleophile, conjugating with reactive intermediates to form less toxic compounds. This process helps in maintaining cellular redox balance and protecting liver cells from oxidative damage.

Comparación Con Compuestos Similares

Acetaminophen glutathione: Another conjugate involved in acetaminophen detoxification.

Acetaminophen cysteine: A simpler conjugate with similar detoxification properties.

N-acetylcysteine: Used as an antidote for acetaminophen overdose.

Uniqueness: Acetaminophen cysteinylglycine is unique due to its specific structure, which allows it to effectively conjugate with reactive metabolites and provide protection against oxidative stress. Its role in the detoxification pathway is crucial for mitigating acetaminophen-induced hepatotoxicity.

Actividad Biológica

Acetaminophen cysteinylglycine is a compound formed through the conjugation of acetaminophen (APAP) with cysteine and glycine, which plays a significant role in the detoxification processes in the liver. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications in toxicity and therapeutic applications.

Acetaminophen is primarily metabolized in the liver through three pathways: glucuronidation, sulfation, and oxidation via the cytochrome P450 enzyme system. The oxidation pathway produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can deplete glutathione (GSH) levels and lead to oxidative stress and cellular damage, particularly in hepatocytes .

Cysteinylglycine serves as a protective agent against acetaminophen-induced toxicity by facilitating the synthesis of GSH. Therapeutic doses of acetaminophen have been shown to stimulate the turnover of cysteine available for GSH synthesis, thereby enhancing its detoxification capacity . This mechanism underscores the significance of cysteine and its derivatives in mitigating acetaminophen toxicity.

Oxidative Stress Induction

Recent studies indicate that cysteine conjugates of acetaminophen can induce oxidative stress, leading to significant cellular injury. In vitro experiments using human kidney HK-2 cells demonstrated that both acetaminophen-cysteine and p-aminophenol-cysteine conjugates caused a marked decrease in cell viability and glutathione levels, alongside increased reactive oxygen species (ROS) production . Specifically, 1 mM concentrations of acetaminophen-cysteine resulted in greater cellular damage compared to equivalent doses of acetaminophen itself.

Case Studies on Acetaminophen Overdose

A comprehensive evaluation of 662 cases of acetaminophen overdose highlighted the importance of timely intervention with N-acetylcysteine (NAC), an antidote that replenishes glutathione levels. This study found that patients treated within 10 hours post-ingestion exhibited significantly lower rates of hepatic toxicity compared to those treated later . The findings emphasize the critical role of GSH and its precursors in preventing liver damage during acetaminophen toxicity.

Protective Effects Against Hepatic Injury

Research has shown that prodrugs designed to release glycine and cysteine can prevent GSH depletion during acetaminophen metabolism. One study demonstrated that a glycine-acetaminophen prodrug significantly reduced liver enzyme elevations and provided gastroprotective effects by maintaining GSH levels . This suggests potential therapeutic applications for such prodrugs in managing acetaminophen-related toxicity.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and effects of this compound:

Propiedades

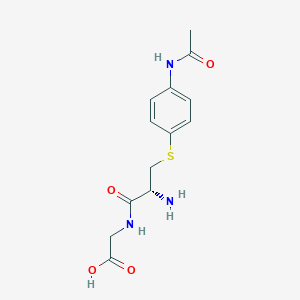

IUPAC Name |

2-[[(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-8(17)16-9-2-4-10(5-3-9)21-7-11(14)13(20)15-6-12(18)19/h2-5,11H,6-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWSNHSHZVMAQS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151477 | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116709-74-1 | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.